6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique structural components The compound features a trifluoromethoxyphenyl group attached to a sulfonyl group, which is further connected to a dihydropyrrolopyrimidine core
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzenesulfonyl derivatives, it may act as an inhibitor or modulator of its target proteins or enzymes .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Benzenesulfonyl derivatives have been known to play roles in various biochemical processes, suggesting that this compound may also be involved in a range of cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The trifluoromethoxyphenyl group is then introduced via a sulfonylation reaction, using reagents such as trifluoromethanesulfonic anhydride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases and acids: Sodium hydroxide, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-(trifluoromethoxy)phenyl-based polydithienylpyrroles: These compounds share the trifluoromethoxyphenyl group and exhibit unique electrochromic properties.
Trifluoromethyl-substituted pyrimidines: These compounds have similar structural features and are studied for their biological activities.
Uniqueness
6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
The compound 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine core substituted with a trifluoromethoxy group and a benzenesulfonyl moiety. These structural components are believed to influence its biological activity significantly.
Research indicates that compounds similar to This compound often act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, studies have shown that related compounds can selectively inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play critical roles in cancer and neurodegenerative diseases .
Antitumor Activity
Recent studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- IC50 Values : In vitro assays revealed IC50 values ranging from 17.8 μM to 44.4 μM against different cancer cell lines such as HCT116 and HePG2 .
- Mechanism : The down-regulation of key oncogenes (e.g., EGFR, KRAS) was observed in treated cells, indicating a potential mechanism for its antitumor effects .
Selectivity and Potency
The selectivity profile of the compound is crucial for minimizing off-target effects. Comparative studies have shown that the introduction of trifluoromethoxy and sulfonyl groups enhances selectivity towards specific kinases while maintaining potent activity .
Study 1: Antiproliferative Effects
A series of experiments assessed the antiproliferative activity of the compound against five human tumor cell lines. The results indicated that the compound outperformed Doxorubicin in terms of potency against certain cell lines (IC50 = 22.4 μM vs. Doxorubicin IC50 = 52.1 μM) .
Study 2: Mechanistic Insights
Molecular docking studies provided insights into the binding interactions between the compound and target proteins such as human Son of sevenless homolog 1 (SOS1). These interactions suggest a promising inhibition profile that could be leveraged for therapeutic applications .
Data Summary
Biological Activity | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Antiproliferative | HCT116 | 17.8 | Down-regulation of TP53 and FASN |
Antiproliferative | HePG2 | 12.4 | Inhibition of EGFR |
Antiproliferative | PACA2 | 22.4 | Down-regulation of PALB2 |
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3S/c14-13(15,16)22-10-1-3-11(4-2-10)23(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCNSLPMKXPONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.